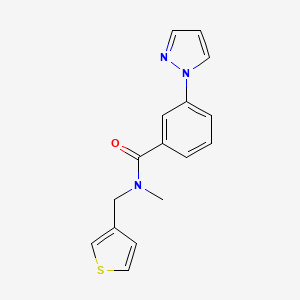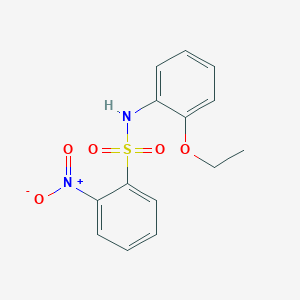acetate](/img/structure/B5558847.png)
ethyl [4-(4-methoxyphenyl)-1-piperazinyl](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(4-methoxyphenyl)-1-piperazinyl](phenyl)acetate, also known as EMD-386088, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience.
Aplicaciones Científicas De Investigación
Pharmacological Profile and Impurity Analysis
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, as part of the glycoprotein IIb/IIIa antagonist family, is under research for its application in chronic oral treatment of thrombotic disorders. A study by Thomasberger, Engel, and Feige (1999) developed a reversed-phase HPLC gradient separation to analyze the impurity profile of this substance in bulk drug form, especially during synthesis and scale-up processes (Thomasberger, Engel, & Feige, 1999).
Biomedical Applications
A novel acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes was synthesized, as reported by Knorr et al. (2007). This research explored the conjugation of this compound to polyethylenimine (PEI), which showed potential for drug and gene delivery formulations (Knorr et al., 2007).
Radiolabeled Antagonist for Neurotransmission Study
Research by Plenevaux et al. (2000) involved ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate in the study of serotonergic neurotransmission using positron emission tomography (PET). This study highlighted its role as a 5-HT1A antagonist (Plenevaux et al., 2000).
Antihistamine Research
Cetirizine, which is structurally related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, was studied by Arlette (1991) for its effectiveness in treating urticaria and allergic rhinitis. The research emphasized its role as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Evaluation for Therapeutic Agents
Hsin et al. (2003) synthesized a series of compounds related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate for the evaluation of their binding affinity for dopamine transporter (DAT), suggesting potential in treating cocaine abuse (Hsin et al., 2003).
Direcciones Futuras
The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-21(24)20(17-7-5-4-6-8-17)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHBAKBGVKUKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)


![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)